3-(Bromomethyl)-3-methylhexa-1,5-diene 3-(Bromomethyl)-3-methylhexa-1,5-diene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17676319
InChI: InChI=1S/C8H13Br/c1-4-6-8(3,5-2)7-9/h4-5H,1-2,6-7H2,3H3
SMILES:
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol

3-(Bromomethyl)-3-methylhexa-1,5-diene

CAS No.:

Cat. No.: VC17676319

Molecular Formula: C8H13Br

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)-3-methylhexa-1,5-diene -

Specification

Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
IUPAC Name 3-(bromomethyl)-3-methylhexa-1,5-diene
Standard InChI InChI=1S/C8H13Br/c1-4-6-8(3,5-2)7-9/h4-5H,1-2,6-7H2,3H3
Standard InChI Key AQKIMWSYRCYOMY-UHFFFAOYSA-N
Canonical SMILES CC(CC=C)(CBr)C=C

Introduction

Chemical Identity and Structural Characteristics

3-(Bromomethyl)-3-methylhexa-1,5-diene belongs to the class of aliphatic bromoalkenes, characterized by a six-carbon chain (hexa-) with double bonds at the 1 and 5 positions and functional groups at the 3rd carbon. Its molecular formula is C₈H₁₃Br, corresponding to a molecular weight of 189.09 g/mol . The compound’s IUPAC name reflects its substituents: a bromomethyl (-CH₂Br) and a methyl (-CH₃) group attached to the same carbon atom within the diene system.

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis protocols for 3-(Bromomethyl)-3-methylhexa-1,5-diene are sparsely documented, analogous brominated dienes suggest potential pathways:

  • Allylic Bromination: Bromination of 3-methylhexa-1,5-diene using N-bromosuccinimide (NBS) under radical conditions could introduce the bromomethyl group . This method is widely employed for allylic functionalization but requires precise control to avoid over-bromination.

  • Wittig Reaction: A Wittig reagent derived from bromomethyltriphenylphosphonium bromide might react with a ketone precursor to form the diene backbone .

Challenges in Synthesis

The compound’s instability under standard conditions likely contributes to its discontinued commercial status . Dienes with adjacent substituents are prone to dimerization or polymerization, necessitating low-temperature storage and inert atmospheres during synthesis .

Physicochemical Properties

Limited experimental data are available, but computed properties and analogs provide insights:

PropertyValue/DescriptionSource
Molecular Weight189.09 g/mol
Boiling PointNot reported
Density~1.3 g/cm³ (estimated)
LogP~3.2 (predicted)
SolubilityLikely insoluble in water

The LogP value, estimated at 3.2, indicates moderate lipophilicity, suggesting compatibility with organic solvents like dichloromethane or tetrahydrofuran .

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